molecular formula C17H18N4O2 B10942159 N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide

N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide

Cat. No.: B10942159
M. Wt: 310.35 g/mol
InChI Key: SPQFJOGXHHGZCG-UHFFFAOYSA-N
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Description

N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide is a synthetic organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by its complex structure, which includes a pyrazole ring, an isoxazole ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the pyrazole moiety and the methylphenyl group. Common reagents used in these reactions include:

    Aldehydes and ketones: for the formation of the isoxazole ring.

    Hydrazines: for the synthesis of the pyrazole ring.

    Methylating agents:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide
  • N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide

Uniqueness

N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and isoxazole rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-methyl-5-(4-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H18N4O2/c1-12-4-6-13(7-5-12)16-10-15(19-23-16)17(22)20(2)11-14-8-9-18-21(14)3/h4-10H,11H2,1-3H3

InChI Key

SPQFJOGXHHGZCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(C)CC3=CC=NN3C

Origin of Product

United States

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